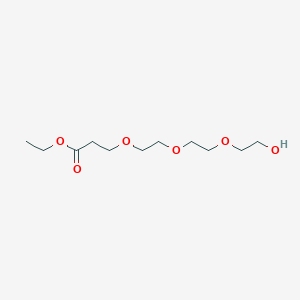

Hydroxy-PEG4-ethyl ester

Description

Overview of Hydroxy-PEG4-Ethyl Ester as a Versatile Synthetic Building Block

Within the diverse family of PEG derivatives, this compound stands out as a particularly versatile synthetic building block. This discrete PEG (dPEG®) linker is a heterobifunctional molecule, meaning it possesses two different reactive ends: a hydroxyl (-OH) group and an ethyl ester (-COOEt) group. This dual functionality is key to its utility in the stepwise and controlled synthesis of complex molecules.

The hydroxyl group is a versatile functional handle that can be readily modified or replaced with other reactive groups, allowing for a wide range of subsequent chemical transformations. broadpharm.com The ethyl ester group, on the other hand, provides a stable, yet cleavable, linkage that can be hydrolyzed under specific conditions to reveal a carboxylic acid. This latent reactivity is highly advantageous in multi-step synthetic pathways.

The core of the molecule consists of four repeating ethylene (B1197577) glycol units, which impart the characteristic hydrophilicity and flexibility of PEG. This hydrophilic spacer can increase the aqueous solubility of hydrophobic molecules to which it is attached, a critical consideration in biological applications. broadpharm.com The defined length of the PEG4 chain ensures monodispersity, which is crucial for the synthesis of pure compounds with precise molecular weights, a significant advantage over traditional polydisperse PEG polymers. vulcanchem.com

Due to these structural features, this compound and its close analogs are increasingly utilized as linkers in the development of sophisticated biomedical constructs, including ADCs and PROTACs, where precise control over molecular architecture is paramount for achieving desired therapeutic outcomes. medchemexpress.com

Properties of this compound and Related Compounds

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate | targetmol.com |

| Synonyms | This compound, Tetraethylene glycol monoacetate | nist.gov |

| Molecular Formula | C10H20O6 | nist.gov |

| Molecular Weight | 236.26 g/mol | nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22O6 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C11H22O6/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h12H,2-10H2,1H3 |

InChI Key |

PGCDRCTVDGPPLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCOCCOCCOCCO |

Origin of Product |

United States |

Advanced Linker Chemistry and Bioconjugation Methodologies Utilizing Hydroxy Peg4 Ethyl Ester

Role in Targeted Conjugate Synthesis and Design

The unique architecture of Hydroxy-PEG4-ethyl ester, with its distinct reactive ends and a solubilizing PEG spacer, makes it an invaluable tool in the design and synthesis of sophisticated biomolecular conjugates. sigmaaldrich.com The hydrophilic PEG linker is particularly beneficial in biological applications as it enhances the solubility of the resulting conjugates. sigmaaldrich.com

Integration into Antibody-Drug Conjugates (ADCs)

This compound and its derivatives are incorporated into ADC design to enhance the hydrophilicity of the conjugate, which can be particularly important when dealing with hydrophobic drug payloads. nih.gov Increasing the hydrophilicity of the ADC can prevent aggregation and improve its pharmacokinetic profile. researchgate.net For instance, the introduction of PEG moieties can lead to the successful development of ADCs with a high drug-to-antibody ratio (DAR) without causing aggregation. nih.gov

The synthesis of an ADC often involves a multi-step process where the linker is first attached to the drug and then conjugated to the antibody. The hydroxyl group of this compound can be modified to introduce a reactive handle for attachment to the drug, while the ethyl ester can be hydrolyzed to a carboxylic acid, which is then activated for conjugation to the amine groups of lysine (B10760008) residues on the antibody. nih.gov

Table 1: Examples of PEG Linkers in ADC Construction

| Linker Component | Role in ADC | Reference |

|---|---|---|

| Polyethylene (B3416737) Glycol (PEG) | Enhances solubility and stability, reduces aggregation. | nih.govresearchgate.net |

| Cleavable Moiety (e.g., Val-Cit) | Allows for controlled drug release at the target site. | nih.gov |

Application in Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.comnih.govfrontiersin.org This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." mdpi.comnih.gov

The synthetic versatility of this compound allows for its incorporation into a variety of PROTAC designs. sigmaaldrich.com The hydroxyl group can be functionalized to connect to the E3 ligase ligand, while the ethyl ester can be converted to an amide to link to the target protein ligand, or vice versa. sigmaaldrich.com This modularity enables the rapid generation of PROTAC libraries with varying linker lengths and compositions to screen for optimal degradation activity. sigmaaldrich.com

Table 2: Components of a PROTAC Molecule

| Component | Function | Reference |

|---|---|---|

| Target-binding ligand | Binds to the protein of interest (POI). | nih.gov |

| E3 ligase ligand | Recruits an E3 ubiquitin ligase. | frontiersin.org |

Design of Peptide and Protein Conjugates for Research Applications

Beyond therapeutic applications, this compound is extensively used in the design of peptide and protein conjugates for a wide range of research purposes. genscript.com The process of attaching PEG chains, known as PEGylation, can significantly improve the stability, solubility, and pharmacokinetic properties of peptides and proteins. biocompare.comresearchgate.net

The hydroxyl group of the linker can be activated or modified to react with specific amino acid side chains on a peptide or protein, while the ethyl ester provides a handle for further functionalization. This allows for the creation of well-defined conjugates with tailored properties. For example, the hydrophilic PEG spacer can help to prevent the aggregation of hydrophobic peptides and improve their handling in aqueous solutions.

Furthermore, the ability to introduce specific functionalities through the linker enables the development of sophisticated research tools. For instance, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached to the linker to facilitate the detection and analysis of protein-protein interactions or cellular localization. biosynth.com

Chemical Ligation and Orthogonal Functionalization Strategies

The utility of this compound in bioconjugation is underpinned by a variety of robust and selective chemical reactions that allow for its incorporation into complex biomolecules. These strategies often rely on the principles of orthogonal chemistry, where different functional groups can be reacted independently of one another.

Click Chemistry Reactions (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility. science.govacs.org To utilize this powerful reaction, this compound must first be functionalized with either an azide (B81097) or an alkyne group.

The hydroxyl group of the linker can be readily converted to an azide or an alkyne through standard organic synthesis protocols. For example, reaction with an azido-containing reagent can introduce the azide moiety, while reaction with a propargyl halide can install a terminal alkyne. lumiprobe.combiochempeg.com Once functionalized, the linker can be "clicked" onto a biomolecule that has been correspondingly modified with the complementary functional group. This approach has been successfully used in the synthesis of ADCs and other bioconjugates. nih.govunizar.es

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell applications, avoiding the cytotoxicity associated with the copper catalyst. unizar.esrsc.org In this case, the linker would be functionalized with a strained alkyne, such as a cyclooctyne (B158145) derivative. unizar.es

Amide Bond Formation with Primary Amines

Amide bond formation is one of the most common and reliable methods for conjugating molecules in biological chemistry. luxembourg-bio.com The ethyl ester group of this compound can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated to react with primary amines, such as the ε-amino groups of lysine residues on the surface of proteins, to form a stable amide bond. thermofisher.com

Common activating agents for this reaction include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. thermofisher.compeptide.com This NHS ester readily reacts with primary amines under mild, slightly alkaline conditions to yield the desired amide-linked conjugate. thermofisher.com This strategy is widely employed in the synthesis of ADCs, PROTACs, and other protein conjugates. nih.govsigmaaldrich.com

The direct reaction of the ethyl ester with an amine (aminolysis) is also possible, though it often requires harsher conditions or the use of a catalyst. google.comchemistrysteps.com

Table 3: Common Amide Bond Forming Reagents

| Reagent | Description | Reference |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that activates carboxyl groups for reaction with primary amines. | thermofisher.compeptide.com |

| NHS (N-Hydroxysuccinimide) | Used with EDC to form a more stable amine-reactive NHS ester. | thermofisher.com |

| HOBt (1-Hydroxybenzotriazole) | An additive used with carbodiimides to reduce side reactions and racemization. | peptide.com |

Strategies for Site-Specific Conjugation

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacological properties of therapeutic biomolecules. wikipedia.orgnih.gov Site-specific conjugation, which installs a single PEG chain at a predetermined location, is critical for producing homogeneous conjugates with predictable and optimized characteristics. nih.gov Heterobifunctional linkers are instrumental in achieving this precision. A molecule such as this compound, which possesses a hydroxyl group at one terminus and an ethyl ester at the other, separated by a discrete tetra-ethylene glycol chain, represents a versatile scaffold for executing several site-specific conjugation strategies.

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with nucleophilic amine groups on a protein. nih.gov Concurrently, the hydroxyl group serves as a chemical handle that can be converted into a variety of other reactive moieties to target different functional groups on a biomolecule. axispharm.com This dual functionality allows for precise control over the conjugation process.

Amine-Specific Conjugation via Carboxyl Group Activation

One of the most common strategies for protein modification involves targeting primary amines, which are present at the N-terminus of all polypeptide chains and on the side chains of lysine residues. thermofisher.com this compound can be readily adapted for this purpose. The process involves two key steps:

Hydrolysis: The terminal ethyl ester is first hydrolyzed under basic conditions to yield its corresponding carboxylic acid derivative, Hydroxy-PEG4-acid.

Activation and Coupling: This newly formed carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). thermofisher.comresearchgate.net This reaction forms a highly reactive NHS ester intermediate. This amine-reactive PEG linker can then be coupled to a primary amine on the protein, forming a stable amide bond. nih.gov

Site-specificity towards the N-terminal α-amine over the ε-amines of lysine residues can often be achieved by controlling the reaction pH. biopharminternational.comfrontiersin.org The N-terminal amine typically has a lower pKa (around 7.8) compared to lysine's ε-amino group (pKa ≈ 10.1). nih.gov By performing the conjugation reaction at a slightly acidic or neutral pH (e.g., pH 6.5-7.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, thus favoring selective modification at that site. biopharminternational.com

| Strategy Component | Description | Target Residue(s) | Resulting Linkage |

| Linker Precursor | This compound | N/A | N/A |

| Modification | Hydrolysis of ethyl ester to carboxylic acid | N/A | N/A |

| Activation | EDC/NHS coupling | Primary amines | Amide Bond |

| Target Site | N-terminal α-amine, Lysine ε-amine | Protein N-terminus, Lysine | Stable amide bond |

| Selectivity Control | Reaction at pH < 8 | N-terminal α-amine | Favors N-terminal conjugation |

Targeting Other Sites via Hydroxyl Group Derivatization

The terminal hydroxyl group of this compound provides a versatile platform for creating a diverse range of reactive functionalities, enabling conjugation to sites other than primary amines. This approach significantly broadens the applicability of the linker.

Aldehyde Formation for N-terminal Alkylation: The hydroxyl group can be oxidized to an aldehyde. This PEG-aldehyde derivative can then react specifically with the N-terminal amine of a protein under mildly acidic conditions to form a Schiff base, which is subsequently reduced with a mild agent like sodium cyanoborohydride to yield a stable secondary amine linkage. nih.govbiopharminternational.com This method is highly specific for the N-terminus.

Thiol-Specific Conjugation: While this compound itself is not reactive towards thiols, its hydroxyl group can be modified to install a thiol-reactive group. For example, it can be reacted with compounds to introduce a maleimide, vinyl sulfone, or iodoacetamide (B48618) group. biopharminternational.com These modified linkers can then specifically target the side chains of cysteine residues, which are often introduced at specific sites in a protein sequence via genetic engineering for this purpose. nih.gov

Bioorthogonal "Click" Chemistry: The hydroxyl group can be converted to either an azide or an alkyne. This allows the PEG linker to participate in bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govgenovis.com These reactions are highly specific and efficient, allowing for precise conjugation to proteins that have been engineered to contain the complementary unnatural amino acid (e.g., one with an azide or alkyne side chain).

| Derivatization of -OH Group | Resulting Reactive Group | Target Site on Protein | Reaction Type |

| Oxidation | Aldehyde | N-terminal α-amine | Reductive Amination |

| Functionalization | Maleimide | Cysteine Thiol | Michael Addition |

| Functionalization | Vinyl Sulfone | Cysteine Thiol | Michael Addition |

| Conversion | Azide | Alkyne-containing unnatural amino acid | Click Chemistry (e.g., CuAAC) |

| Conversion | Alkyne | Azide-containing unnatural amino acid | Click Chemistry (e.g., CuAAC/SPAAC) |

Enzymatic Conjugation Strategies

Enzymatic methods offer an alternative route to achieving high site-selectivity. frontiersin.orgresearchgate.net Enzymes like transglutaminase (TGase) can catalyze the formation of an isopeptide bond between the γ-carboxamide group of a specific glutamine residue and a primary amine. researchgate.netrsc.org To utilize this compound in this context, it would first need to be converted into an amine-terminated PEG linker. This can be achieved by modifying the ethyl ester group to an amine, creating Hydroxy-PEG4-amine. This PEG-amine derivative could then serve as a substrate for TGase, enabling its site-specific attachment to a target glutamine residue on a protein. researchgate.net This strategy has been successfully used to create homogenous PEG-protein conjugates with preserved biological activity. rsc.org

Applications in Materials Science and Nanotechnology Research

Surface Functionalization and Coating Applications of PEG-Based Materials

The ability to precisely control the chemistry of a material's surface is critical for its performance in biomedical and technological applications. PEGylation, the process of grafting or attaching PEG chains to a surface, is a widely adopted strategy to enhance performance. Heterobifunctional linkers, such as those with hydroxyl and ester termini, are instrumental in this process. biochempeg.com The hydroxyl group can be used as a reactive handle to covalently attach the molecule to a substrate, while the PEG chain extends away from the surface to confer its unique properties.

Modulation of Surface Properties and Biocompatibility

Attaching PEG chains to a surface dramatically alters its interaction with the surrounding environment, particularly in biological systems. The high hydrophilicity of the PEG chains creates a tightly bound layer of water molecules, which acts as a physical and energetic barrier to protein adsorption. This "stealth" characteristic is fundamental to improving the biocompatibility of medical devices and implants. By preventing the non-specific binding of proteins, PEGylated surfaces can significantly reduce the foreign body response and improve the long-term viability of implanted materials.

The density and length of the grafted PEG chains are critical parameters that can be tuned to control surface properties. Short-chain derivatives like Hydroxy-PEG4-ethyl ester allow for the creation of dense, uniform monolayers that effectively passivate a surface. The terminal ester group can be preserved or hydrolyzed to a carboxylic acid, further tuning the surface charge and functionality for subsequent modifications.

Engineering of Antifouling Coatings

Biofouling, the undesirable accumulation of microorganisms, proteins, and other biological macromolecules on surfaces, is a significant challenge in marine, industrial, and medical settings. Coatings based on polyethylene (B3416737) glycol are among the most effective strategies for creating antifouling surfaces. biochempeg.com The mechanism is largely attributed to steric repulsion and the entropic penalty associated with the compression of the highly hydrated, flexible PEG chains as a protein or cell approaches the surface.

This compound and similar molecules can be incorporated into coating formulations in several ways:

Grafting-to: The molecule can be attached to a pre-functionalized surface via its hydroxyl group.

Grafting-from: The hydroxyl group can serve as an initiator for surface-initiated polymerization to grow longer polymer chains.

Cross-linking: As part of a larger polymer network, it can be cross-linked into a coating matrix, ensuring the PEG chains are available at the surface-environment interface.

The effectiveness of these coatings is well-documented, making PEG-based surface modification a cornerstone of modern biomaterial design. biochempeg.com

Integration into Polymeric Scaffolds and Hydrogels

Polymeric scaffolds and hydrogels are essential materials in tissue engineering and drug delivery, providing structural support for cell growth and serving as depots for therapeutic agents. The chemical versatility of PEG allows for the design of materials with tailored mechanical properties, degradation profiles, and biological functions. nih.gov

Design of Degradable PEG-Based Hydrogels for Biomedical Research

For many biomedical applications, such as tissue regeneration and temporary drug delivery systems, it is crucial that the material degrades over time into non-toxic, clearable components. PEG itself is not biodegradable, but degradable linkages can be incorporated into the polymer backbone or cross-links of a hydrogel network. nih.gov

The ester bond in this compound is a hydrolytically labile linkage. nih.gov By incorporating this or similar ester-containing monomers into a hydrogel formulation, a network that degrades via hydrolysis can be created. nih.govnih.gov The rate of degradation can be precisely controlled by several factors, allowing for the rational design of materials for specific applications. nih.govnih.gov

Table 1: Factors Influencing the Degradation Rate of PEG-Based Hydrogels

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| Ester Linkage Chemistry | The specific chemistry of the ester bond (e.g., proximity to other functional groups) affects its susceptibility to hydrolysis. nih.gov | Electronic and steric effects alter the stability of the ester bond. |

| Polymer Concentration | Higher polymer concentration generally leads to a slower degradation rate. nih.gov | A denser network restricts water penetration and swelling, slowing hydrolysis. |

| Macromer Molecular Weight | Increasing the PEG molecular weight between cross-links can lead to more rapid release and degradation. nih.gov | A larger mesh size allows for greater water ingress and diffusion of degradation products. |

| Cross-linking Density | Lower cross-linking density results in faster degradation. | A less constrained network swells more readily, increasing exposure of ester bonds to water. |

| Environmental Conditions | pH and temperature significantly impact hydrolysis rates; degradation is typically faster at higher temperatures and non-neutral pH. nih.gov | Ester hydrolysis is a chemical reaction with kinetics dependent on temperature and pH. |

Polymeric Nanocarriers and Assemblies

Polymeric nanocarriers, including micelles, polymersomes, and nanoparticles, have revolutionized drug delivery by enabling targeted transport and controlled release of therapeutics. nih.gov PEGylation is a key technology for these systems, as a hydrophilic PEG shell can protect the nanocarrier from opsonization and clearance by the immune system, thereby extending its circulation half-life. nih.gov

This compound can be used to synthesize amphiphilic block copolymers. The hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters like lactide or caprolactone, creating a hydrophobic polyester block attached to the hydrophilic PEG block. These amphiphilic copolymers can then self-assemble in aqueous solutions into core-shell nanostructures, where the hydrophobic core can encapsulate poorly water-soluble drugs.

Table 2: Types of Polymeric Nanocarriers Employing PEG

| Nanocarrier Type | Description | Role of PEG |

|---|---|---|

| Polymeric Micelles | Self-assembled nanostructures with a hydrophobic core and a hydrophilic corona. | Forms the hydrophilic corona, providing stability and a "stealth" surface. |

| Polymersomes | Vesicular structures formed from amphiphilic block copolymers, with an aqueous core. | Constitutes the hydrophilic part of the amphiphile, stabilizing the vesicle. |

| Nanoparticles | Solid polymeric matrix in which a drug is dissolved or entrapped. | Grafted to the surface to improve biocompatibility and circulation time. nih.gov |

| Nanogels | Cross-linked hydrogel networks at the nanoscale. | Can be a primary component of the hydrogel, imparting hydrophilicity and stimuli-responsiveness. nih.gov |

Role in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and host-guest interactions. PEG chains are frequently used in this field to impart water solubility and to influence the self-assembly behavior of complex molecular systems.

The defined structure of this compound makes it an ideal component for building well-defined supramolecular architectures. It can be attached to host molecules (e.g., cyclodextrins) or guest molecules to control their solubility and assembly. Furthermore, as discussed previously, its use in creating amphiphilic block copolymers is a prime example of directed self-assembly. By precisely designing the hydrophobic and hydrophilic blocks, researchers can control the size, shape, and stability of the resulting micelles or vesicles, tailoring them for applications ranging from drug delivery to nanoreactors.

Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure of Hydroxy-PEG4-ethyl ester by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts and signal integrations of the protons correspond directly to the compound's structure. The protons of the terminal hydroxyl group, the repeating ethylene (B1197577) glycol units, the ethyl group of the ester, and the adjacent methylene groups each produce distinct signals. The ratio of the integrated peak areas can be used to confirm the correct proportion of these structural components, thereby verifying the identity and purity of the molecule. nih.gov For instance, the conjugation of a carboxylate to an alcohol via an ester linkage results in a characteristic downfield shift of the adjacent methylene protons. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for confirmation of the tetraethylene glycol backbone, the terminal carbons bearing the hydroxyl and ester functionalities, and the carbons of the ethyl group.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.25 | Triplet | -OCH₂CH₃ |

| ~2.50 | Triplet | -O-CH₂-CH₂ -C(O)- |

| ~3.64 | Multiplet | -O-CH₂ -CH₂ -O- (PEG backbone) |

| ~3.72 | Triplet | HO-CH₂ -CH₂-O- |

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.2 | -OCH₂CH₃ |

| ~60.5 | -OCH₂ CH₃ |

| ~61.7 | HO-CH₂ -CH₂-O- |

| ~68.0-72.6 | -O-CH₂ -CH₂ -O- (PEG backbone) & HO-CH₂-CH₂ -O- |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, broad band in the region of 3650-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group. pressbooks.pub The broadness of this peak is due to hydrogen bonding.

Strong C-H stretching vibrations from the alkane backbone and the ethyl group, typically appearing in the 2960-2850 cm⁻¹ region. pressbooks.publibretexts.org

A very strong and sharp absorption peak around 1735 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. pressbooks.publibretexts.org

Several strong C-O stretching bands in the fingerprint region, typically between 1250 cm⁻¹ and 1100 cm⁻¹, corresponding to the ether linkages of the PEG backbone and the C-O bond of the ester group. libretexts.org

The presence of these key bands confirms the coexistence of the hydroxyl, ester, and polyethylene (B3416737) glycol functionalities within the molecule. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3650 - 3400 (broad) | O-H stretch | Alcohol |

| 2960 - 2850 (strong) | C-H stretch | Alkane |

| ~1735 (strong, sharp) | C=O stretch | Ester |

Chromatographic Techniques for Purity and Molecular Weight Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for characterizing its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a hydrophobic stationary phase (e.g., C8 or C18) using a polar mobile phase. nih.govresearchgate.net A gradient elution, typically with water and a more organic solvent like acetonitrile or methanol, is used to effectively separate the target compound from starting materials, byproducts, or oligomers of different lengths. nih.govresearchgate.net

Since PEG derivatives often lack a strong UV chromophore, detection can be challenging. chromatographyonline.comthermofisher.com Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are frequently used, as they respond to all non-volatile analytes. chromatographyonline.comthermofisher.com The purity is determined by the area percentage of the main peak in the chromatogram. HPLC is also a powerful tool for monitoring the progress of the synthesis reaction, tracking the consumption of reactants and the formation of the product over time.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution of polymers. resolvemass.cachromatographytoday.comintertek.com This technique separates molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger molecules elute from the column faster than smaller molecules. unt.edu

For a discrete compound like this compound, GPC/SEC is used to confirm its monodispersity. The analysis should yield a single, sharp peak, indicating a uniform molecular weight. This contrasts with polydisperse polymer samples, which would show a broad peak distribution. The technique is crucial for ensuring that there are no higher or lower molecular weight PEG impurities present. The system is calibrated using a series of well-characterized polymer standards with known molecular weights to correlate retention time with molecular size. lcms.cz

Mass Spectrometry for Molecular Confirmation and Dispersity Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of this compound. ingenieria-analitica.com Electrospray ionization (ESI) is a common soft ionization technique used for PEG compounds, which often generates multiply charged ions. pharmtech.com

The mass spectrum for this compound would be expected to show a prominent peak corresponding to its molecular ion, typically adducted with a cation such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺). High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₁H₂₂O₆).

For PEG-related materials, ESI-MS spectra can be complex due to the presence of a distribution of oligomers and multiple charge states. ingenieria-analitica.compharmtech.com To simplify the spectrum for PEGylated compounds, post-column addition of charge-stripping agents like triethylamine can be employed to reduce the charge states, making the data easier to interpret. ingenieria-analitica.comacs.org This allows for a clear determination of the molecular weight and confirmation that the material is monodisperse, with each peak in an oligomeric series differing by the mass of an ethylene glycol unit (approx. 44 Da). ingenieria-analitica.com

Table 4: Summary of Analytical Techniques and Key Findings

| Technique | Purpose | Expected Result for this compound |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation & Purity | Confirms connectivity and proton/carbon count; assesses purity. |

| IR Spectroscopy | Functional Group Identification | Shows characteristic O-H, C-H, C=O (ester), and C-O (ether) bands. |

| HPLC | Purity Assessment | A single major peak indicating high purity (>95%). |

| GPC / SEC | Molecular Weight Distribution | A single, narrow peak confirming monodispersity. |

Future Directions and Emerging Research Avenues for Hydroxy Peg4 Ethyl Ester Derivatives

Development of Novel Bioconjugation Strategies

The field of bioconjugation, which involves the chemical linking of molecules to biomolecules, is continually evolving, and derivatives of Hydroxy-PEG4-ethyl ester are expected to play a significant role. purepeg.com The core structure of this compound allows for the creation of heterobifunctional linkers, which are critical for precisely connecting different molecular entities. biochempeg.compurepeg.com

Future research will likely focus on developing "smart" cleavable linkers derived from this compound. purepeg.comacs.org These linkers can be engineered to release a therapeutic payload in response to specific physiological stimuli, such as changes in pH or the presence of certain enzymes in a tumor microenvironment. purepeg.com For instance, the ester group can be hydrolyzed under specific enzymatic conditions, while the hydroxyl group can be functionalized to attach to a targeting ligand. This dual functionality is essential for creating next-generation antibody-drug conjugates (ADCs) with improved therapeutic windows and reduced off-target toxicity. americanpharmaceuticalreview.commdpi.com

Furthermore, the PEG4 spacer itself offers advantages. Its length and flexibility can be optimized to improve the solubility and pharmacokinetic properties of conjugated drugs. americanpharmaceuticalreview.compurepeg.comaxispharm.com Research is moving towards creating branched or multi-arm PEG architectures originating from derivatives of this compound. These complex structures can carry a higher payload of drugs or imaging agents, enhancing the efficacy of diagnostic and therapeutic applications. americanpharmaceuticalreview.com The development of site-specific PEGylation techniques using these derivatives will also be a key area of investigation, aiming to preserve the biological activity of proteins and peptides more effectively than random conjugation methods. frontiersin.orginterchim.fr

Table 1: Emerging Bioconjugation Strategies with this compound Derivatives

| Strategy | Derivative Functionalization | Potential Application | Key Research Focus |

| Stimuli-Responsive Linkers | Ester group modified for enzymatic cleavage; Hydroxyl group converted to a targeting ligand connector. | Targeted cancer therapy, controlled release of drugs. | Designing linkers sensitive to tumor-specific enzymes or pH levels. |

| Branched/Multi-arm Conjugates | Synthesis of dendritic PEG structures from the core molecule. | High-payload drug delivery, multimodal imaging. | Optimizing the drug-to-antibody ratio and pharmacokinetic performance. americanpharmaceuticalreview.com |

| Site-Specific PEGylation | Conversion of the hydroxyl group to a bio-orthogonal reactive group. | Preserving the therapeutic activity of protein and peptide drugs. frontiersin.org | Developing chemoenzymatic or genetic encoding methods for precise conjugation. |

| Hydrophilic Modifiers | Utilizing the PEG4 spacer to enhance water solubility of hydrophobic drugs. | Formulation of poorly soluble small-molecule drugs for intravenous administration. purepeg.combiochempeg.com | Balancing hydrophilicity with drug activity and stability. |

Advanced Applications in Bio-Inspired Materials Design

Bio-inspired materials, which mimic the structures and functions of biological systems, represent a rapidly growing field of research. Derivatives of this compound are well-suited for the design of such materials, particularly in the development of advanced hydrogels for tissue engineering and regenerative medicine. sigmaaldrich.comrsc.org

The ability to form biodegradable and biocompatible hydrogels is a key advantage of PEG-based materials. nih.gov The hydroxyl and ester groups of this compound can be modified to create cross-linkable macromers. For example, the hydroxyl group can be reacted to introduce a polymerizable group like an acrylate, while the ester can be designed to be biodegradable. researchgate.net This allows for the fabrication of hydrogels that can degrade at a controlled rate, matching the pace of new tissue formation. sigmaaldrich.com Future research will focus on creating hydrogels with tunable mechanical properties that mimic the native extracellular matrix (ECM) of specific tissues, providing an ideal scaffold for cell growth, proliferation, and differentiation. sigmaaldrich.comnih.gov

Moreover, these hydrogels can be designed to be injectable, forming a gel in situ after being administered to the body. sigmaaldrich.com This minimally invasive approach is highly desirable for applications in tissue repair. Bioactive molecules, such as growth factors or peptides, can be incorporated into the hydrogel network, creating a "smart" scaffold that actively promotes tissue regeneration. nih.gov The development of self-healing hydrogels, inspired by the natural ability of tissues to repair themselves, is another promising avenue. nih.gov By incorporating dynamic covalent bonds into the hydrogel network derived from this compound, materials can be created that can autonomously repair damage, extending their functional lifetime. nih.gov

Table 2: Bio-Inspired Materials from this compound Derivatives

| Material Type | Design Principle | Target Application | Emerging Research Focus |

| Biodegradable Hydrogels | Cross-linking of functionalized derivatives (e.g., PEG-diacrylamide) to form a 3D network with hydrolyzable ester bonds. researchgate.net | Scaffolds for tissue engineering (e.g., bone, cartilage). nih.gov | Tailoring degradation kinetics to match tissue regeneration rates. |

| Injectable Scaffolds | Designing derivatives that undergo a sol-gel transition in response to physiological triggers (e.g., temperature, pH). | Minimally invasive cell delivery and tissue repair. | Enhancing mechanical strength and integration with host tissue. |

| Self-Healing Materials | Incorporating reversible chemical bonds (e.g., acylhydrazones, Diels-Alder adducts) into the polymer network. nih.gov | Long-lasting biomedical implants and devices. | Improving the efficiency and speed of the self-healing process. |

| Bioactive Matrices | Covalent attachment or encapsulation of growth factors and cell-adhesive peptides within the hydrogel. | Actively promoting wound healing and functional tissue regeneration. | Controlling the spatial and temporal release of bioactive signals. |

Exploration of New Chemical Transformations and Reactivity Profiles

The future of this compound also lies in expanding its synthetic utility through the exploration of novel chemical reactions. The presence of two distinct functional groups—a primary alcohol and an ester—offers a platform for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. broadpharm.combiochempeg.com

Research into the selective modification of the terminal hydroxyl group is a key area. While common transformations like esterification and etherification are well-established, emerging research is exploring more advanced reactions. For example, the hydroxyl group can serve as an initiation point for ring-opening polymerization to create block copolymers, where the PEG4 segment is combined with other polymers like polylactic acid or polycaprolactone. These copolymers are of great interest for creating nanoparticles and micelles for drug delivery. universci.com

The reactivity of the ethyl ester group also presents opportunities. Beyond simple hydrolysis, the ester can participate in transesterification reactions to introduce different functionalities or to cross-link polymer chains. nih.gov Furthermore, the development of chemoselective reactions that can distinguish between the hydroxyl and ester groups will be crucial for creating complex, multifunctional molecules without the need for extensive protecting group chemistry. For instance, catalytic systems that selectively activate the C-H bonds adjacent to the ether linkages of the PEG chain could open up entirely new avenues for functionalization. The use of PEG as a reusable solvent medium for organic reactions, such as the Heck reaction, also suggests that derivatives like this compound could play a dual role as both a reagent and a reaction medium in green chemistry applications. organic-chemistry.orgacs.org

Table 3: Novel Chemical Transformations for this compound Derivatives

| Reaction Type | Functional Group Involved | Resulting Structure/Derivative | Potential Application |

| Ring-Opening Polymerization | Hydroxyl group (as initiator) | PEG-block-polyester copolymers (e.g., PEG-PLA). | Polymeric micelles and nanoparticles for drug delivery. universci.com |

| Transesterification | Ethyl ester group | Cross-linked polymer networks, functionalized esters. | Self-healing materials, degradable polymers. nih.gov |

| Reductive Amination | Hydroxyl group (after oxidation to aldehyde) | PEG-amines. biochempeg.com | N-terminal protein modification, surface functionalization. interchim.fr |

| Click Chemistry | Hydroxyl group (after conversion to azide (B81097) or alkyne) | Triazole-linked conjugates. biochempeg.com | Efficient and specific bioconjugation, material synthesis. |

Q & A

Q. What strategies are effective for multi-parameter optimization in this compound functionalization?

- Methodological Answer : Deploy Response Surface Methodology (RSM) to model non-linear interactions between variables (e.g., PEG chain length, esterification time). Central Composite Design (CCD) or Box-Behnken designs can identify quadratic effects and optimize responses (e.g., ester yield, solubility) . Pair with Monte Carlo simulations to quantify uncertainty in predicted outcomes.

Q. How can this compound be integrated into biomolecular conjugates without compromising bioactivity?

- Methodological Answer : Screen steric effects using molecular dynamics simulations to predict PEG4 spacer flexibility and solvent accessibility. Experimentally validate conjugation efficiency via UV-Vis spectroscopy (e.g., quantification of labeled proteins) and compare against control PEGs of varying lengths. Adjust reaction pH and temperature to minimize hydrolysis during coupling .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing this compound stability under varying storage conditions?

- Methodological Answer : Apply time-series regression to degradation kinetics (e.g., Arrhenius modeling for temperature-dependent hydrolysis). Use Kaplan-Meier survival analysis for censored data (e.g., incomplete degradation curves) and report 95% confidence intervals. Include raw stability datasets in appendices for transparency .

Q. How should researchers present conflicting data from orthogonal analytical techniques in publications?

- Methodological Answer : Create comparative tables in the main text highlighting discrepancies (e.g., purity % from HPLC vs. LC-MS). Use discussion sections to hypothesize causes (e.g., ionization suppression in MS) and propose follow-up experiments (e.g., ion mobility spectrometry). Reference prior studies with similar challenges to contextualize findings .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing proprietary modifications of this compound?

- Methodological Answer : Disclose all funding sources and patent filings in the "Acknowledgments" section. For derivative works, adhere to copyright laws by obtaining permissions for adapted protocols and citing original methodologies. Use Creative Commons licenses for open-access data repositories .

Q. How can researchers balance brevity and completeness when documenting this compound synthesis for peer review?

- Methodological Answer : Follow the "Beilstein Journal" guidelines: Limit main text to five critical compound preparations, relegating auxiliary data (e.g., failed reaction conditions, optimization trials) to supplementary files. Use hyperlinked references to connect in-text claims with external validation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.